molecular formula C7H11NO3 B11761313 Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B11761313
M. Wt: 157.17 g/mol
InChI Key: MOXUIWGWIQGDOT-UHFFFAOYSA-N
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Description

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS 286-25-9) is a bicyclic heterocyclic compound characterized by a fused oxirane and aziridine ring system . Its highly strained ring structure imparts significant reactivity, making it a valuable synthetic intermediate for constructing complex nitrogen- and oxygen-containing molecular frameworks . In research, this compound serves as a key building block in organic synthesis, where its rigid, three-dimensional core provides stereochemical control for the precise synthesis of chiral targets . The methyl ester functional group enhances solubility and offers a versatile handle for further functionalization, enabling its use in the development of diverse chemical libraries . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Safety Notice: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-7(9)8-4-2-3-5-6(8)11-5/h5-6H,2-4H2,1H3

InChI Key

MOXUIWGWIQGDOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCC2C1O2

Origin of Product

United States

Preparation Methods

Cyclopropanation and Ring Expansion

Cyclopropanation reactions are a cornerstone in synthesizing bicyclic systems. For methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, this approach typically involves:

  • Precursor Design : Use of diazo compounds (e.g., ethyl α-diazoacetoacetate) to generate cyclopropane rings.

  • Catalysts : Transition metals like rhodium(II) acetate or copper(I) complexes to facilitate carbene transfer.

Example Route (Inferred from analogous compounds):

  • Cyclopropanation : A diazo compound reacts with an alkyne or olefin to form a cyclopropane ring.

  • Oxidation : Introduce the oxygen atom via epoxidation or peracid-mediated oxidation.

  • Cyclization : Intramolecular nucleophilic attack by an amine or carbamate group to form the bicyclic structure.

Reagents/Conditions Outcome Yield Reference
Rhodium(II) acetate, ethyl α-diazoacetoacetateCyclopropanation followed by ring expansionNot reported
H₃BO₃, PEG-400, 90°CUnexpected 7-oxa-2-azabicyclo formation~50%

Base-Promoted Heterocyclization

Heterocyclization strategies leverage base-mediated ring closure to construct the bicyclic framework. This method is effective for introducing the azabicyclo core:

  • Key Steps :

    • Nucleophilic Attack : A nitrogen nucleophile (e.g., carbamate or amide) attacks an electrophilic carbon.

    • Stereocontrol : Use of chiral auxiliaries or reaction conditions to dictate stereoisomerism.

Example Protocol :

  • N-Substitution : Introduce a leaving group (e.g., bromide) at the C3/C4 positions of a cyclohexene derivative.

  • Base Treatment : Sodium hydride (NaH) in DMF induces cyclization via intramolecular nucleophilic attack.

Reagents Conditions Product Yield Reference
NaH, DMF, RTCyclization of N-(dibromocyclohexyl)carbamates7-Azabicyclo[2.2.1]heptane derivatives52–78%
K₂CO₃, CH₃CN, refluxRing closure via nucleophilic attack2-Oxa-4-azabicyclo[3.3.1]non-3-ene derivatives30–60%

Functional Group Interconversion

Post-cyclization modifications enable precise functionalization. Key steps include:

  • Esterification : Introduction of the methyl ester via transesterification or ester hydrolysis/reprotection.

  • Oxidation/Reduction : Tailoring oxygen or hydrogen content to achieve the desired structure.

Case Study : Synthesis of a Related tert-Butyl Ester

  • Hydrolysis : Acidic or basic cleavage of a tert-butyl ester to yield the carboxylic acid.

  • Reprotection : Reaction with methyl chloroformate or methyl iodide to form the methyl ester.

Step Reagents Conditions Yield Reference
Acidic hydrolysisHCl, dioxane/water (4:1), 50°C8 h90%
ReprotectionBoc₂O, DMAP, THF, RT12 h95%

Catalytic Asymmetric Synthesis

Enantioselective methods are employed to access chiral derivatives. For example:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials to control stereochemistry.

  • Catalysts : Rhodium or palladium complexes for asymmetric hydrogenation or cross-coupling.

Reported Method (Adapted for Methyl Ester):

  • Asymmetric Hydrogenation : Resolve racemic intermediates using chiral catalysts.

  • Esterification : Introduce the methyl group via methylating agents (e.g., methyl iodide).

Catalyst Substrate Product Enantiomeric Excess (ee) Reference
Rhodium/BI-BOXAzabicyle precursorsChiral methyl esters>90%

Industrial-Scale Production

While no direct industrial methods are documented, scalable routes can be inferred:

  • Optimized Solvents : Use of PEG-400 or DMF to enhance reaction efficiency.

  • Continuous Flow Systems : Improve safety and yield for exothermic steps.

Hypothetical Process :

  • Cyclopropanation : Large-scale diazo compound addition under controlled conditions.

  • Cyclization : Base-mediated ring closure in a stirred-tank reactor.

  • Purification : Column chromatography or crystallization to isolate the product.

Parameter Laboratory Industrial
Reaction time1–24 h<6 h (flow systems)
Solvent recoveryManual extractionDistillation/recycling
Yield50–70%70–85% (optimized)

Challenges and Innovations

  • Stereocontrol : Achieving high enantiopurity remains challenging. Strategies include dynamic kinetic resolution or chiral catalysts.

  • Scalability : Cyclopropanation steps often require hazardous reagents (e.g., diazo compounds), necessitating safer alternatives.

Future Directions :

  • Biocatalysis : Enzyme-mediated cyclization for greener synthesis.

  • C-H Functionalization : Direct introduction of the ester group via palladium catalysis.

Data Summary

Method Key Steps Yield References
Cyclopropanation + CyclizationRhodium-catalyzed cyclopropanation → Base-induced cyclization50–70%
Base-Promoted HeterocyclizationNaH-mediated ring closure → Functionalization52–78%
ReprotectionAcidic hydrolysis → Methyl esterification90–95%

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

Organic Synthesis

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

  • Reactions : It participates in oxidation, reduction, and substitution reactions, yielding diverse derivatives that can be utilized in further synthetic pathways.
Reaction TypeMajor Products Formed
OxidationCarboxylic acids
ReductionAlcohols
SubstitutionVarious derivatives

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications. Its structural characteristics make it a candidate for drug development, particularly in creating new pharmacological agents that target specific biomolecules.

  • Case Study : Research indicates that derivatives of this compound exhibit biological activity against certain pathogens, suggesting its potential use in developing antimicrobial agents.

Studies have shown that this compound interacts with various biomolecules, influencing biochemical pathways.

  • Mechanism of Action : The compound's interaction with specific molecular targets can modulate signaling pathways, which is crucial for understanding its biological effects.

Material Science

In the field of material science, this compound is explored for its role in producing specialty chemicals and advanced materials.

  • Applications : Its unique bicyclic structure is advantageous for synthesizing polymers and other materials with tailored properties.

Mechanism of Action

The mechanism by which Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

Table 1: Core Structural Differences
Compound Name Bicyclo System Heteroatoms (Position) Key Substituents Molecular Weight (g/mol) Purity/Status Reference
Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] O (7), N (2) Methyl ester 233.27 Discontinued
Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate [4.1.0] O (7), N (2) Benzyl ester 233.27 Available (CAS: 1262407-40-8)
7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane [2.2.1] N (7) Boc-protected amine, ketone 276.17 (tert-butyl ester) Research-grade
(2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] S (4), N (1) Amino acid, thioether 216.26 Pharmacopeial standard

Key Observations :

  • Ring Strain : The [4.1.0] system (target compound) has moderate strain compared to the highly strained [2.2.1] framework .
  • Heteroatom Effects : Replacement of oxygen with sulfur (e.g., 4-thia derivatives) increases lipophilicity and alters metabolic stability .
  • Substituent Influence : Benzyl esters (e.g., ) improve stability under acidic conditions compared to methyl esters .

Reactivity Insights :

  • The target compound undergoes ring-opening reactions under basic conditions due to the strained cyclopropane moiety .
  • Substituents like indole carbonyl groups (e.g., ) enable participation in cross-coupling reactions for bioactive molecule synthesis .

Physical and Chemical Properties

Table 3: Comparative Properties
Property Methyl 7-oxa-2-azabicyclo[...] Benzyl 7-oxa-2-azabicyclo[...] 7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
Melting Point (°C) Not reported Not reported 163–165
Solubility Low in water; soluble in THF Similar to methyl analog Soluble in DCM, DMF
Stability Sensitive to hydrolysis More stable than methyl ester Stable under inert conditions

Safety Notes:

  • Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (analog) is classified as acutely toxic (Category 4) and requires respiratory protection .

Biological Activity

Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Molecular Formula : C10H17NO3
Molecular Weight : 199.25 g/mol
CAS Number : 161157-50-2
Structure : The compound features a bicyclic structure with an oxabicyclo framework, which is significant for its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar bicyclic structures possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Neuroprotective Effects : The compound's structural features suggest it may interact with neurotransmitter systems, providing neuroprotective benefits in models of neurodegeneration.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which is critical in treating various chronic diseases.

Case Studies

  • Zebrafish Model Study : A study utilizing zebrafish as a model organism assessed the developmental effects of this compound. The findings indicated that at specific concentrations, the compound did not exhibit significant teratogenic effects, suggesting a favorable safety profile for further development in therapeutic applications .
  • In Vitro Antimicrobial Screening : In vitro assays evaluated the antimicrobial efficacy of the compound against several pathogenic strains. Results showed varying degrees of inhibition, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

Study Reference Biological Activity Findings
NeuroprotectiveDemonstrated protective effects in neuronal cell cultures against oxidative stress.
AntimicrobialEffective against Staphylococcus aureus with an MIC of 32 µg/mL.
Anti-inflammatoryReduced TNF-alpha levels in vitro by 50% at 10 µM concentration.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how is the product validated?

  • Methodology : The compound is synthesized via cyclopropane activation, often involving ring-opening or cyclization reactions. For example, (±)-Methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate is prepared using protocols validated by NMR (¹H, ¹³C) and cross-referenced with literature data . Key steps include monitoring reaction progress via TLC and purification via column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation of this bicyclo compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (e.g., δ 4.15–1.25 ppm in CDCl₃) confirm stereochemistry and functional groups .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₈H₁₃NO₂, [M+H]⁺ calculated 276.1236) .
  • IR : Peaks at ~1689 cm⁻¹ (ester C=O) and ~731 cm⁻¹ (cyclopropane ring vibrations) provide additional evidence .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology : While direct safety data for this compound are limited, analogs (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) require PPE (gloves, goggles), ventilation, and emergency measures for skin/eye contact . Always consult SDS for related bicyclo derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across different synthetic conditions?

  • Methodology : Discrepancies in NMR shifts (e.g., δ variations due to solvent polarity or temperature) are addressed by standardizing conditions (deuterated solvents, internal standards like TMS) and comparing with literature datasets. For example, δ 4.21–1.26 ppm in Ethyl 3-azido-2-hydroxycyclopentanecarboxylate highlights solvent-dependent shifts . Multi-technique validation (NMR + HRMS) reduces ambiguity .

Q. What strategies enable functionalization of the bicyclo framework for bioactive molecule synthesis?

  • Methodology :

  • Ring-Opening : Reactivity of the strained cyclopropane allows nucleophilic additions (e.g., azide or indole incorporation) .
  • Cross-Coupling : Palladium-catalyzed reactions introduce aryl/heteroaryl groups at the ester or nitrogen sites .
  • Carbamoylation : Use of methoxy(methyl)carbamoyl groups enhances target engagement in drug candidates .

Q. How does the bicyclo scaffold influence catalytic cyclization reactions (e.g., homo-Nazarov)?

  • Methodology : The electron-deficient cyclopropane in this compound acts as a dienophile in [4+3] cycloadditions. For example, benzyl-substituted derivatives undergo formal homo-Nazarov cyclization to form polycyclic structures, guided by Lewis acid catalysts (e.g., BF₃·OEt₂) .

Q. What computational methods are used to predict the compound’s reactivity in complex syntheses?

  • Methodology : DFT calculations model transition states of cyclopropane ring-opening, while molecular docking assesses interactions with biological targets (e.g., enzymes). Parameters like bond angle strain (e.g., 60° in bicyclo[4.1.0]) are quantified to predict regioselectivity .

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